Cas no 96974-48-0 (4-butan-2-yl-1,5-dimethyl-2-phenylpyrazol-3-one)

96974-48-0 structure
Product name:4-butan-2-yl-1,5-dimethyl-2-phenylpyrazol-3-one
4-butan-2-yl-1,5-dimethyl-2-phenylpyrazol-3-one Chemical and Physical Properties
Names and Identifiers
-
- 4-butan-2-yl-1,5-dimethyl-2-phenylpyrazol-3-one
- 3H-Pyrazol-3-one, 1,2-dihydro-1,5-dimethyl-4-(1-methylpropyl)-2-phenyl-
- ANTIPYRINE, 4-sec-BUTYL-
- 4-24-00-00148 (Beilstein Handbook Reference)
- 4-sec-butyl-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one
- AC1L1MFA
- 4-sec-Butylantipyrine
- BRN 0218062
- LS-21374
- 1-Phenyl-2,3-dimethyl-4-sec-butyl-5-pyrazolon
- 96974-48-0
- 4-(Butan-2-yl)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
- DTXSID00914239
-
- Inchi: InChI=1S/C15H20N2O/c1-5-11(2)14-12(3)16(4)17(15(14)18)13-9-7-6-8-10-13/h6-11H,5H2,1-4H3
- InChI Key: CYGFOANTEHDZLD-UHFFFAOYSA-N
- SMILES: CCC(C)C1=C(N(N(C1=O)C2=CC=CC=C2)C)C
Computed Properties
- Exact Mass: 244.158
- Monoisotopic Mass: 244.158
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 356
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 23.6A^2
- XLogP3: 2.3
Experimental Properties
- Density: 1.065
- Boiling Point: 334.9°Cat760mmHg
- Flash Point: 128.9°C
4-butan-2-yl-1,5-dimethyl-2-phenylpyrazol-3-one Related Literature
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1. A comparative study on the possible zinc binding sites of the human ZnT3 zinc transporter protein†Dávid Árus,Ágnes Dancs,Nóra Veronika Nagy,Tamás Gajda Dalton Trans., 2013,42, 12031-12040
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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